rac 2-Palmitoyl-3-chloropropanediol-d5
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Overview
Description
rac 2-Palmitoyl-3-chloropropanediol-d5: is a synthetic compound that belongs to the class of chloropropanediol esters. It is a deuterated analog of 2-palmitoyl-3-chloropropanediol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in analytical chemistry and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Palmitoyl-3-chloropropanediol-d5 typically involves the esterification of 3-chloropropane-1,2-diol-d5 with palmitic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve high purity standards required for research and analytical applications.
Chemical Reactions Analysis
Types of Reactions: rac 2-Palmitoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanediol ester to its corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: Formation of palmitic acid or 3-chloropropanoic acid.
Reduction: Formation of 2-palmitoyl-3-hydroxypropanediol.
Substitution: Formation of 2-palmitoyl-3-hydroxypropanediol or 2-palmitoyl-3-aminopropanediol.
Scientific Research Applications
rac 2-Palmitoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard for the quantification of chloropropanediol esters in food and biological samples.
Biological Research: Employed in studies investigating the metabolism and toxicology of chloropropanediol esters.
Medical Research: Utilized in research on the effects of chloropropanediol esters on human health, particularly in relation to their potential carcinogenicity.
Industrial Applications: Used in the development of analytical methods for the detection of food contaminants.
Mechanism of Action
The mechanism of action of rac 2-Palmitoyl-3-chloropropanediol-d5 involves its interaction with biological molecules and metabolic pathways. The compound is metabolized in the body to release free chloropropanediol, which can then undergo further metabolic transformations. The molecular targets and pathways involved include:
Enzymatic Hydrolysis: The ester bond is hydrolyzed by esterases to release free chloropropanediol.
Metabolic Pathways: Chloropropanediol is further metabolized by oxidation and conjugation reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
rac 2-Palmitoyl-3-chloropropanediol-d5 can be compared with other similar compounds such as:
rac 1,2-Bis-palmitoyl-3-chloropropanediol: This compound has two palmitoyl groups attached to the chloropropanediol backbone, making it structurally similar but with different chemical properties.
3-Chloropropane-1,2-diol Esters: These esters have similar chloropropanediol backbones but differ in the fatty acid chains attached.
Deuterated Analogs: Other deuterated analogs of chloropropanediol esters can be compared based on their isotopic labeling and stability.
The uniqueness of this compound lies in its stable isotope labeling, which makes it an invaluable tool for analytical and research applications.
Properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURTYQLWOUBFLF-XBHHEOLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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